Cas no 2166797-97-1 (2-methyl-N-(oxan-4-yl)propanehydrazide)

2-メチル-N-(オキサン-4-イル)プロパンヒドラジドは、有機合成や医薬品中間体として有用な化合物です。その特徴的な構造は、オキサン環とヒドラジド基を有しており、高い反応性と選択性を示します。特に、求核試薬や求電子試薬との反応に適しており、複雑な分子骨格の構築に貢献します。安定性に優れ、保管や取り扱いが容易である点も利点です。さらに、生体適合性に優れた官能基を有するため、医薬品開発における応用が期待されます。この化合物は、精密有機合成や創薬研究において重要な役割を果たす可能性を秘めています。

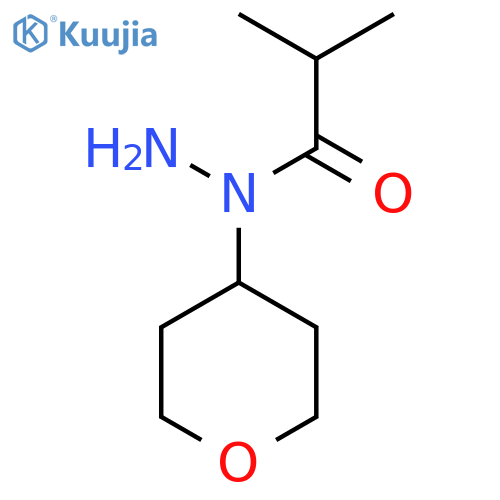

2166797-97-1 structure

商品名:2-methyl-N-(oxan-4-yl)propanehydrazide

2-methyl-N-(oxan-4-yl)propanehydrazide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-(oxan-4-yl)propanehydrazide

- 2166797-97-1

- EN300-1276144

-

- インチ: 1S/C9H18N2O2/c1-7(2)9(12)11(10)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3

- InChIKey: XEYVYFXLRDXSDM-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CC1)N(C(C(C)C)=O)N

計算された属性

- せいみつぶんしりょう: 186.136827821g/mol

- どういたいしつりょう: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 55.6Ų

2-methyl-N-(oxan-4-yl)propanehydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276144-0.25g |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1276144-250mg |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 250mg |

$670.0 | 2023-10-01 | ||

| Enamine | EN300-1276144-500mg |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 500mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1276144-0.1g |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-1276144-100mg |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 100mg |

$640.0 | 2023-10-01 | ||

| Enamine | EN300-1276144-2.5g |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-1276144-1000mg |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 1000mg |

$728.0 | 2023-10-01 | ||

| Enamine | EN300-1276144-50mg |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 50mg |

$612.0 | 2023-10-01 | ||

| Enamine | EN300-1276144-5.0g |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1276144-0.5g |

2-methyl-N-(oxan-4-yl)propanehydrazide |

2166797-97-1 | 0.5g |

$699.0 | 2023-06-08 |

2-methyl-N-(oxan-4-yl)propanehydrazide 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2166797-97-1 (2-methyl-N-(oxan-4-yl)propanehydrazide) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量